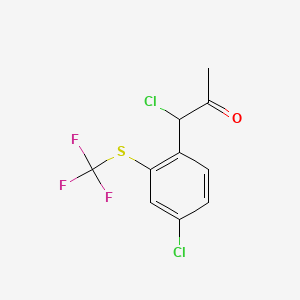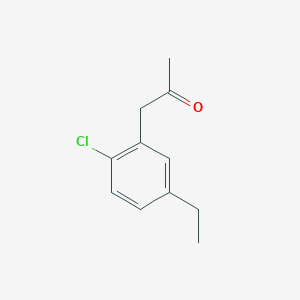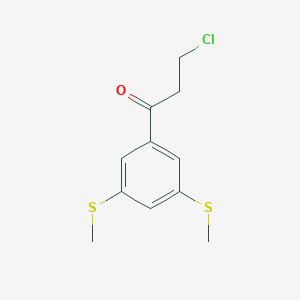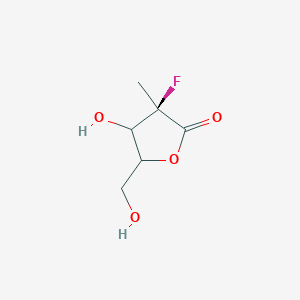
1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structure and properties. It features a chlorinated phenyl ring substituted with a trifluoromethylthio group, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves several steps:
Synthetic Routes: The compound can be synthesized through the chlorination of 1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
Reaction Conditions: The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorinated positions on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. This is particularly relevant in its antimicrobial and antifungal applications.
Pathways Involved: The exact pathways depend on the specific application, but generally involve the disruption of cellular processes through the modification of key biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one and 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one share structural similarities.
Uniqueness: The presence of both chlorine and trifluoromethylthio groups in this compound makes it unique in terms of its reactivity and potential applications. This combination of functional groups imparts distinct chemical and physical properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C10H7Cl2F3OS |
|---|---|
Molekulargewicht |
303.13 g/mol |
IUPAC-Name |
1-chloro-1-[4-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-3-2-6(11)4-8(7)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
SAODRMVVKZGOMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)











